molecular formula C18H24FN5S B4240120 DIETHYL[2-({8-FLUORO-5-PROPYL-5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL}SULFANYL)ETHYL]AMINE

DIETHYL[2-({8-FLUORO-5-PROPYL-5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL}SULFANYL)ETHYL]AMINE

Cat. No.: B4240120
M. Wt: 361.5 g/mol
InChI Key: DHZHZLVPBLAMPF-UHFFFAOYSA-N
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Description

DIETHYL[2-({8-FLUORO-5-PROPYL-5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL}SULFANYL)ETHYL]AMINE is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial properties . This compound, with its unique structure, holds potential for various scientific and industrial applications.

Preparation Methods

The synthesis of DIETHYL[2-({8-FLUORO-5-PROPYL-5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL}SULFANYL)ETHYL]AMINE involves multiple steps. The synthetic route typically starts with the preparation of the indole nucleus, followed by the introduction of the triazino group and the fluorine atom. The final step involves the attachment of the diethylaminoethyl group. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity . Industrial production methods may involve optimization of these steps to scale up the synthesis while maintaining the quality of the compound.

Chemical Reactions Analysis

DIETHYL[2-({8-FLUORO-5-PROPYL-5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL}SULFANYL)ETHYL]AMINE undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Common reducing agents such as lithium aluminum hydride can be used.

    Substitution: The compound can undergo nucleophilic substitution reactions, especially at the fluorine atom.

    Addition: Reactions involving the addition of small molecules to the double bonds in the indole ring.

The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

DIETHYL[2-({8-FLUORO-5-PROPYL-5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL}SULFANYL)ETHYL]AMINE has several scientific research applications:

Mechanism of Action

The mechanism of action of DIETHYL[2-({8-FLUORO-5-PROPYL-5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL}SULFANYL)ETHYL]AMINE involves its interaction with specific molecular targets. The compound binds to receptors or enzymes, altering their activity and leading to the desired biological effect. The pathways involved may include inhibition of viral replication, reduction of inflammation, or induction of apoptosis in cancer cells .

Comparison with Similar Compounds

DIETHYL[2-({8-FLUORO-5-PROPYL-5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL}SULFANYL)ETHYL]AMINE can be compared with other indole derivatives such as:

These compounds share similar structural features but differ in their specific substituents, leading to variations in their biological activities and applications

Properties

IUPAC Name

N,N-diethyl-2-[(8-fluoro-5-propyl-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]ethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24FN5S/c1-4-9-24-15-8-7-13(19)12-14(15)16-17(24)20-18(22-21-16)25-11-10-23(5-2)6-3/h7-8,12H,4-6,9-11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHZHZLVPBLAMPF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C2=C(C=C(C=C2)F)C3=C1N=C(N=N3)SCCN(CC)CC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24FN5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
DIETHYL[2-({8-FLUORO-5-PROPYL-5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL}SULFANYL)ETHYL]AMINE
Reactant of Route 2
Reactant of Route 2
DIETHYL[2-({8-FLUORO-5-PROPYL-5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL}SULFANYL)ETHYL]AMINE
Reactant of Route 3
Reactant of Route 3
DIETHYL[2-({8-FLUORO-5-PROPYL-5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL}SULFANYL)ETHYL]AMINE
Reactant of Route 4
DIETHYL[2-({8-FLUORO-5-PROPYL-5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL}SULFANYL)ETHYL]AMINE
Reactant of Route 5
Reactant of Route 5
DIETHYL[2-({8-FLUORO-5-PROPYL-5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL}SULFANYL)ETHYL]AMINE
Reactant of Route 6
DIETHYL[2-({8-FLUORO-5-PROPYL-5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL}SULFANYL)ETHYL]AMINE

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